molecular formula C5H10N2O B1224613 1,4-Diazepan-5-one CAS No. 34376-54-0

1,4-Diazepan-5-one

Cat. No. B1224613
CAS RN: 34376-54-0
M. Wt: 114.15 g/mol
InChI Key: QPPLBCQXWDBQFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Diazepan-5-ones has been explored through several methods, including:

  • Ugi Multicomponent Reaction followed by intramolecular nucleophilic substitution, leading to 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives in high yield (Banfi et al., 2007).
  • Microwave Irradiation provides an efficient access to 1,4-diazepan-5-ones, showcasing rapid synthesis in good yields. Catalytic reduction of the synthesized 1,4-diazepin-5-ones yields diazepanes, highlighting the method's versatility (Wlodarczyk et al., 2007).

Molecular Structure Analysis

Structural characterization and conformational analyses of N-benzyl-2,7-diphenyl-1,4-diazepan-5-ones have been carried out using various spectroscopic techniques. These studies reveal preferred conformations and structural insights, important for understanding the compound's reactivity and potential interactions (Sethuvasan et al., 2016).

Chemical Reactions and Properties

1,4-Diazepan-5-ones undergo a variety of chemical reactions, including:

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation , showcasing the compound's ability to participate in complex reactions yielding high-value derivatives with significant enantioselectivity. This highlights its potential utility in synthesizing complex molecular architectures (Sercel et al., 2019).

Physical Properties Analysis

The physical properties of 1,4-Diazepan-5-ones, including their crystalline structure and phase behavior, are crucial for their application in material science and drug formulation. Studies focusing on the crystal structures and docking studies provide insights into the compound's molecular interactions and stability (Velusamy et al., 2015).

Chemical Properties Analysis

The chemical properties of 1,4-Diazepan-5-ones, such as reactivity, stability under various conditions, and interactions with other chemical entities, are fundamental to their application in synthesis and drug design. Research on their regioselective synthesis and structural studies helps in understanding these aspects better, facilitating the development of more efficient synthetic routes and novel compounds (Alonso et al., 2020).

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Docking Studies : 1,4-Diazepan-5-one derivatives demonstrate significant therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities. Research on 1,4-diazepine derivatives, such as t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) and its nitroso derivative (DIAZ2), reveals that these compounds exhibit different molecular conformations and can form dimers through N-H…O hydrogen bonds. These structures can potentially inhibit target proteins and serve as drug molecules (Velusamy et al., 2015).

  • Microwave-Assisted Synthesis : A novel and efficient microwave-assisted synthesis method for 1,4-diazepan-5-ones has been developed. This method allows for the rapid production of 7-substituted-1,4-diazepin-5-ones in good yields. Catalytic reduction processes can further convert these compounds into 1,4-diazepanes (Wlodarczyk et al., 2007).

Medicinal Chemistry and Drug Synthesis

  • Palladium-Catalyzed Asymmetric Alkylation : The palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones yields gem-disubstituted diazepanone heterocycles. These compounds, useful in medicinal chemistry, can be synthesized with high yields and enantioselectivity. An example application is in the synthesis of an analogue of the anti-insomnia drug suvorexant (Sercel et al., 2019).

  • DPP-4 Inhibitors for Diabetes Treatment : N-acyl-1,4-diazepan-2-one derivatives have been optimized as potent and selective dipeptidyl peptidase-IV (DPP-4) inhibitors. These compounds show promise for the treatment of type 2 diabetes, demonstrating significant oral bioavailability and efficacy (Liang et al., 2007).

  • T-Type Calcium Channel Blockers : 1,4-diazepane derivatives have been synthesized and evaluated as T-type calcium channel blockers. These compounds, like 4s, exhibit selective blocking activity and pharmacokinetic characteristics suitable for investigating T-type calcium channel-related diseases (Gu et al., 2010).

Safety And Hazards

The safety information for 1,4-Diazepan-5-one indicates that it is a compound with some hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statement is H319 . The precautionary statements are P305+P351+P338 .

properties

IUPAC Name

1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c8-5-1-2-6-3-4-7-5/h6H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPLBCQXWDBQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371954
Record name 1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazepan-5-one

CAS RN

34376-54-0
Record name 1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diazepan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
S Sethuvasan, P Sugumar, MN Ponnuswamy… - Journal of Molecular …, 2016 - Elsevier
Three novel N-benzyl-2,7-diphenyl-1,4-diazepan-5-ones 10–12 have been synthesized via two routes starting from 2,7-diphenyl-1,4-diazepan-5-ones 4–6 and N-benzyl-2,6-…
Number of citations: 7 www.sciencedirect.com
S Sethuvasan, P Sugumar, V Maheshwaran… - Journal of Molecular …, 2016 - Elsevier
In this study, a series of variously substituted r-2,c-7-diaryl-1,4-diazepan-5-ones 9–16 have been synthesized using Schmidt rearrangement and are characterized by IR, mass and 1D & …
Number of citations: 10 www.sciencedirect.com
M Velusamy, S Sreenivasan, R Kandasamy… - Chemistry Central …, 2015 - Springer
Background 1,4-Diazepine derivatives are the seven membered, nitrogen containing heterocyclic ring systems possessing a wide range of therapeutic applications. 1,4-Diazepines …
Number of citations: 16 link.springer.com
S Sethuvasan, P Sugumar, MN Ponnuswamy… - Journal of Molecular …, 2021 - Elsevier
Nitroso derivative of 2,7-diaryl-1,4-diazepan-5-ones 9–12 are synthesized and characterized using spectroscopic techniques such as IR, EI-MS and NMR spectra. The stereochemical …
Number of citations: 3 www.sciencedirect.com
F Sha, H Xu, S Liu, P Wang, J Wang - Acta Crystallographica Section …, 2008 - scripts.iucr.org
The title compound, C12H16N2O, is a diazepane intermediate that can be used as an inhibitor of human nitric oxide synthesis. In the molecule, the seven-membered ring has a chair-…
Number of citations: 6 scripts.iucr.org
UP Senthilkumar, S Sethuvasan… - Journal of Molecular …, 2019 - Elsevier
A series of N-formyl-2,7-diphenyl-1,4-diazepan-5-ones 11–15 are synthesized in significant yields (86–92%) from their corresponding 2,7-diphenyl-1,4-diazepan-5-ones 6–10 using …
Number of citations: 1 www.sciencedirect.com
K Ravichandran, P Ramesh, S Sethuvasan… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C21H26N2O3, crystallizes with two independent molecules in the asymmetric unit. In both independent molecules, the diazepine ring adopts a chair conformation. …
Number of citations: 1 scripts.iucr.org
S Ponnuswamy, A Akila, V Maheshwaran… - Journal of Molecular …, 2016 - Elsevier
The stereochemical preferences of N-nitroso- and N-formyl-c-3,t-3-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-ones 3 & 4, respectively, have been determined using 1D and 2D NMR …
Number of citations: 1 www.sciencedirect.com
P Nesvadba, L Bugnon, R Sift - Journal of Polymer Science Part …, 2004 - Wiley Online Library
The synthesis of new 7‐membered diazepanone alkoxyamines [2,2,7,7‐tetramethyl‐1‐(1‐phenyl‐ethoxy)‐[1,4]diazepan‐5‐one (3) and 2,7‐diethyl‐2,3,7‐trimethyl‐1‐(1‐phenyl‐ethoxy)…
Number of citations: 30 onlinelibrary.wiley.com
L Banfi, A Basso, G Guanti, N Kielland… - The Journal of …, 2007 - ACS Publications
A short, two-step approach to the synthesis of diazepane or diazocane systems, based on a Ugi multicomponent reaction followed by a subsequent intramolecular S N 2 reaction was …
Number of citations: 143 pubs.acs.org

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